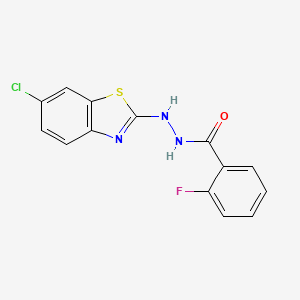

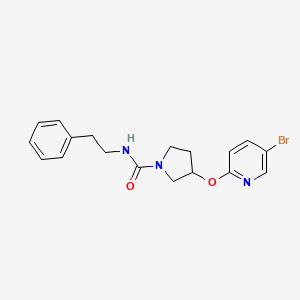

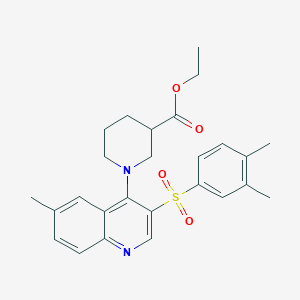

1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as EPTC, is a herbicide used to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and potatoes. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low toxicity to humans and animals.

Aplicaciones Científicas De Investigación

Synthesis and Structural Determination of Novel 5-Arylidene-3-N (2-alkyloxyaryl)-2-thioxothiazolidin-4-ones

- Application Summary: This research focuses on the synthesis of heterocycles including thiazole rings. The new compounds were synthesized by Knoevenagel condensation .

- Methods of Application: The synthesis of these compounds involves a three-step sequence: reaction between carbon disulfide, aromatic amine and ammonium hydroxide; reaction between the resulting product and chloroacetic acid; and finally, the product reacts with aromatic aldehydes to yield the final compound .

- Results: The new compounds were characterized by spectroscopic methods (IR, 1 H-NMR, 13 C-NMR). The structure of one of the compounds was further determined by X-ray diffraction .

Microplastics, Additives, and Plasticizers in Freshwater Bivalves

- Application Summary: This study investigates the accumulation of microplastics, plasticizers, and additives in freshwater bivalves .

- Methods of Application: Bivalves were exposed in three rivers in Central Italy for different exposure times. The gills and the gastrointestinal tract were analyzed separately to evaluate the possible uptake and ingestion of particles via Micro-FTIR .

- Results: Small microplastics (SMPs, 5–100 µm), plasticizers, additives, and other micro-litter components were identified in the bivalve A. cygnea. The most abundant polymer in the gills (94.4%) and in the GITs (66.1%) was polyamide .

Synthesis of a Blatter-type Radical

- Application Summary: This research demonstrates spin current emission from an organic radical film via spin pumping at room temperature .

- Methods of Application: The synthesis of the 1-(2-ethoxyphenyl)-substituted Blatter radical was achieved through a detailed procedure . The thin film was fabricated by spin coating a toluene solution of the radical .

- Results: The results provide an experimental demonstration of a metal-free organic radical layer operating as a spin source, opening a new avenue for the development of purely organic spintronic devices .

Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities and have been found in many important synthetic drug molecules .

- Methods of Application: The development of new useful derivatives involves the synthesis of compounds containing the indole nucleus .

- Results: These derivatives bind with high affinity to multiple receptors, which is helpful in developing new treatments .

Metal-Free Organic Radical Spin Source

- Application Summary: This research demonstrates spin current emission from an organic radical film via spin pumping at room temperature .

- Methods of Application: The synthesis of the 1-(2-ethoxyphenyl)-substituted Blatter radical was achieved through a detailed procedure . The thin film was fabricated by spin coating a toluene solution of the radical .

- Results: The results provide an experimental demonstration of a metal-free organic radical layer operating as a spin source, opening a new avenue for the development of purely organic spintronic devices .

Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives possess various biological activities and have been found in many important synthetic drug molecules .

- Methods of Application: The development of new useful derivatives involves the synthesis of compounds containing the indole nucleus .

- Results: These derivatives bind with high affinity to multiple receptors, which is helpful in developing new treatments .

Propiedades

IUPAC Name |

1-(2-ethoxyphenyl)-N-phenyl-5-propan-2-yltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-4-26-17-13-9-8-12-16(17)24-19(14(2)3)18(22-23-24)20(25)21-15-10-6-5-7-11-15/h5-14H,4H2,1-3H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIJDGHGCLEWFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-ethoxyphenyl)-5-isopropyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)

![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)

![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)

![2-[(2,2,7,7-Tetramethyl-tetrahydro-bis[1,3]dioxolo[4,5-b;4',5'-d]pyran-5-carbony](/img/structure/B2617252.png)

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2617253.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2617254.png)